molecular formula C8H18ClNO2 B13526791 2-Amino-3-(oxan-2-yl)propan-1-olhydrochloride

2-Amino-3-(oxan-2-yl)propan-1-olhydrochloride

Cat. No.: B13526791
M. Wt: 195.69 g/mol
InChI Key: ICQKYGJXHURQTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride typically involves the reaction of oxirane with 2-amino-1-propanol in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

2-amino-3-(oxan-2-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c9-7(6-10)5-8-3-1-2-4-11-8;/h7-8,10H,1-6,9H2;1H

InChI Key

ICQKYGJXHURQTN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CC(CO)N.Cl

Origin of Product

United States

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